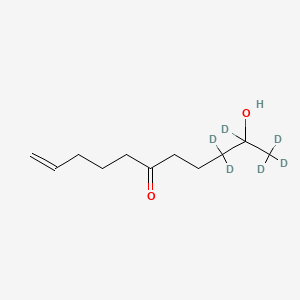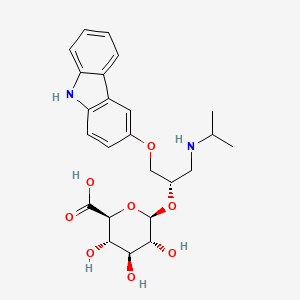
(S)-Carazolol Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Carazolol Glucuronide is a glucuronide conjugate of (S)-Carazolol, a beta-adrenergic receptor antagonist. Glucuronides are compounds formed by linking glucuronic acid to another substance via a glycosidic bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carazolol Glucuronide typically involves the enzymatic or chemical conjugation of (S)-Carazolol with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to (S)-Carazolol .
Industrial Production Methods: Industrial production of glucuronides, including this compound, can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the desired glucuronides .
Análisis De Reacciones Químicas
Types of Reactions: (S)-Carazolol Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The glucuronide moiety can be hydrolyzed under acidic or basic conditions to release the parent compound, (S)-Carazolol .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be achieved using hydrochloric acid or sodium hydroxide .
Major Products Formed: The major products formed from the reactions of this compound include (S)-Carazolol and glucuronic acid. In the case of oxidation, the products may include oxidized derivatives of (S)-Carazolol .
Aplicaciones Científicas De Investigación
(S)-Carazolol Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of (S)-Carazolol, as well as the role of glucuronidation in drug metabolism. Additionally, it serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of glucuronide conjugates .
Mecanismo De Acción
The mechanism of action of (S)-Carazolol Glucuronide involves its interaction with beta-adrenergic receptors. As a glucuronide conjugate, it is more water-soluble than the parent compound, facilitating its excretion from the body. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety to (S)-Carazolol .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-Carazolol Glucuronide include other beta-adrenergic receptor antagonists that undergo glucuronidation, such as propranolol glucuronide and metoprolol glucuronide .
Uniqueness: What sets this compound apart from other similar compounds is its specific interaction with beta-adrenergic receptors and its unique pharmacokinetic profile. The glucuronidation of (S)-Carazolol enhances its water solubility and facilitates its excretion, making it an important compound for studying drug metabolism and excretion .
Propiedades
Fórmula molecular |
C24H30N2O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S)-1-(9H-carbazol-3-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-14(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-13-7-8-18-16(9-13)15-5-3-4-6-17(15)26-18/h3-9,12,14,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t14-,19-,20-,21+,22-,24+/m0/s1 |
Clave InChI |
IKXVDMBFNKFPCU-SFMYAERKSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC2=C(C=C1)NC3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC2=C(C=C1)NC3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)

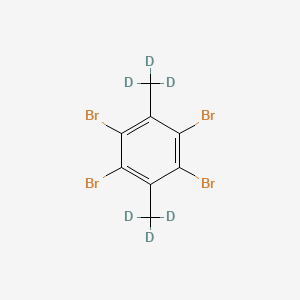
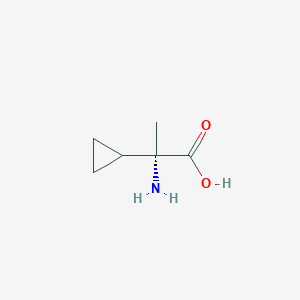
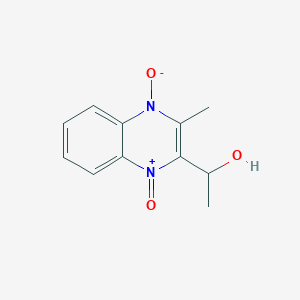
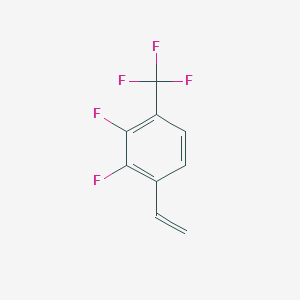
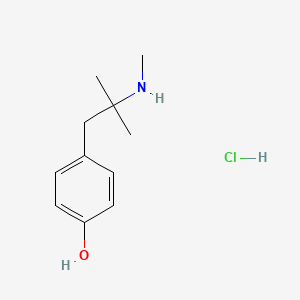

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)

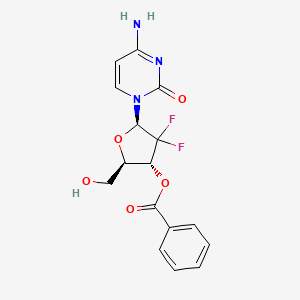
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
